ClC1=NC=NC2=C1C=CN2CCOC
. This indicates the presence of a pyrrolopyrimidine core with a chlorine atom at the 4-position and a 2-methoxyethyl group at the 7-position .
This compound is classified under heterocyclic compounds, specifically as a pyrrolo[2,3-d]pyrimidine derivative. Heterocycles are compounds that contain rings composed of at least one atom that is not carbon, and in this case, the nitrogen atoms contribute to the compound's reactivity and biological properties.
The synthesis of 4-chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine can be achieved through several methods. One notable method involves a multi-step process that includes condensation reactions and cyclization steps.
The molecular structure of 4-chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine can be described as follows:
The three-dimensional conformation of this molecule can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its behavior in biological systems.
4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine participates in various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for developing derivatives with enhanced biological activities or altered pharmacokinetic properties.
The mechanism of action for 4-chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine primarily involves its role as an inhibitor of specific kinases involved in cellular signaling pathways. Kinases are enzymes that add phosphate groups to proteins, which can activate or deactivate them:
Research has shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant activity against various cancer cell lines by disrupting these signaling pathways .
The physical and chemical properties of 4-chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine include:
These properties influence its handling and application in research settings.
4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine has several scientific applications:
The pyrrolo[2,3-d]pyrimidine scaffold is a nitrogen-rich bicyclic heterocycle that serves as a bioisostere for purine nucleobases, enabling targeted interactions with biological macromolecules. This core structure combines the hydrogen-bonding capabilities of a pyrimidine ring with the hydrophobic character of a fused pyrrole, creating a versatile pharmacophore for enzyme inhibition. Its planar geometry facilitates deep penetration into kinase ATP-binding pockets, while the N7 position allows selective derivatization to modulate pharmacokinetic properties. The scaffold’s significance is evidenced by its presence in clinical kinase inhibitors such as JTE-052 (delgocitinib), which incorporates a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine unit to treat inflammatory skin disorders by inhibiting Janus kinases [1]. Additionally, antiviral agents derived from 4,7-disubstituted pyrrolo[2,3-d]pyrimidines exhibit nanomolar activity against flaviviruses like Zika and dengue by disrupting viral replication machinery [2]. The core’s electronic profile also supports π-stacking interactions with tyrosine residues in receptor binding sites, enhancing binding affinity in compounds such as the VEGFR-2 inhibitor compound 5k [5] .
Table 1: Therapeutic Applications of Pyrrolo[2,3-d]pyrimidine Derivatives
Derivative Class | Biological Target | Therapeutic Application |
---|---|---|
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | PDK1 Kinase | Anticancer therapy |
4-Amino-7-aryl derivatives | JAK Kinases | Anti-inflammatory (dermatology) |
4,7-Disubstituted analogs | Flavivirus replication machinery | Antiviral (Zika/dengue) |
Diarylurea-linked fluorinated variants | VEGFR-2 | Antiangiogenic cancer therapy |
The chlorine atom at the C4 position is a critical determinant of reactivity and binding. As a leaving group, it facilitates nucleophilic displacement by amines or alcohols to generate diverse 4-substituted analogs, exemplified by anticancer agents like CGP76030 and CP690550 [4]. Electron-withdrawing chlorine enhances electrophilicity at C4, improving interactions with catalytic lysine residues in kinases (e.g., PDK1 inhibition) [1]. Concurrently, it reduces electron density in the pyrrole ring, increasing metabolic stability.
The 7-(2-methoxyethyl) group introduces steric bulk and polar functionality. The ethylene linker (-CH₂CH₂-) extends the substituent away from the core, positioning the terminal methoxy oxygen for hydrogen bonding with hinge-region residues (e.g., Glu883 in EGFR) [5] [7]. This moiety enhances aqueous solubility relative to alkyl chains, as confirmed by LogP reductions of 0.5–1.0 units in analogs [6] [7]. In biochemical assays, 7-(2-methoxyethyl) derivatives demonstrate 3–5-fold improved cellular permeability over N-methylated counterparts due to balanced lipophilicity [6].
Table 2: Physicochemical Contributions of Substituents
Substituent | Electronic Effect | Stereochemical Role | Solubility Impact |
---|---|---|---|
C4-Chlorine | σₚ = +2.94 (Hammett) | Minimal steric hindrance | Decreases aqueous solubility |
7-(2-Methoxyethyl) | Moderate σ-donor | Extended conformation (~5 Å length) | Increases solubility in polar solvents |
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine was first reported via inefficient multistep routes (e.g., 5–7 steps from diethyl malonate) with yields below 35% [4] . Early methods relied on di-Me malonate alkylation, amidine cyclization, and POCl₃-mediated chlorination, generating impurities that complicated purification . The advent of protecting group strategies addressed N7 reactivity issues, with tosyl (e.g., 4-chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine) and SEM groups enabling selective C4 functionalization [10].
A breakthrough emerged with Zhang’s 2018 improved synthesis, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 91% yield via acid-catalyzed cyclization of 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine in aqueous HCl [1] . This allowed scalable access to the core scaffold. Subsequent derivatization exploited the C4 chlorine for cross-coupling (e.g., Buchwald-Hartwig amination) or substitution, while the N7 position was alkylated using 2-bromoethyl methyl ether under basic conditions to install the methoxyethyl group [6] [7].
Table 3: Evolution of Synthetic Methods
Synthetic Approach | Conditions | Yield | Advancement |
---|---|---|---|
Diethyl malonate route (early) | 7 steps, K₂CO₃/POCl₃ | 31% | Established scaffold accessibility |
Tosyl-protected intermediate | TsCl, DIPEA/DCM | 75% | Enabled selective N7 protection |
Acid-catalyzed cyclization (Zhang, 2018) | HCl/H₂O, 50°C | 91% | Streamlined one-pot cyclization |
Microwave-assisted N7 alkylation | K₂CO₃, CH₃CN, 100°C | 88% | Accelerated methoxyethyl installation |
The scaffold’s versatility is demonstrated in kinase inhibitor optimization, where the 7-(2-methoxyethyl) moiety replaced bulkier groups to improve target selectivity and reduce off-target effects [5] . Recent applications include fluorinated diarylureas (VEGFR-2 inhibitors) and halogenated benzylidene-benzohydrazides (multi-kinase inhibitors), positioning 4-chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine as a privileged intermediate in oncology drug discovery [5] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1